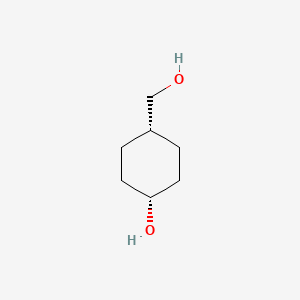

trans-4-(Hydroxymethyl)cyclohexanol

説明

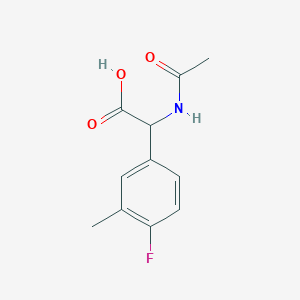

“trans-4-(Hydroxymethyl)cyclohexanol” is a chemical compound with the molecular formula C7H14O2 . It is a solid substance at 20 degrees Celsius .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring with a hydroxymethyl group attached to the 4th carbon . The molecular weight of this compound is 130.19 .Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 130.19 .科学的研究の応用

Synthesis of Pharmaceutical Intermediates

Trans-4-(Hydroxymethyl)cyclohexanol serves as a crucial precursor in synthesizing pharmaceutical intermediates. For instance, it is used in the two-step synthesis of trans-4-(N-acetylamido)cyclohexanol, an important component for creating hydrochloride salt, a pharmaceutical intermediate (Li Jia-jun, 2012).

Perfumery and Fragrance Industry

In the perfumery sector, this compound derivatives, such as 4-(isopropyl)cyclohexanol and 4-(tert-butyl)cyclohexyl acetate, are utilized. These compounds are significant in creating commercial fragrances, exhibiting distinct odorant properties compared to their cis-isomers (F. Tentori et al., 2020).

Molecular Structure and Polymorphism Studies

This compound and its derivatives are subjects of study in molecular structure and polymorphism. Research includes exploring the equilibrium of bi-axial/bi-equatorial conformers and the nature of intermolecular hydrogen bonding in various polymorphic forms (M. T. Rosado et al., 2014).

Stereochemistry in Chemical Synthesis

This compound is significant in studying the stereochemistry of products in acid-catalyzed cyclization of related cyclohexanols. Such studies provide insights into mechanisms that drive stereochemical results in organic synthesis (B. Banik et al., 1988).

Liquid Crystal Synthesis

This compound derivatives are used in synthesizing liquid crystals, especially in the presence of water. This synthesis utilizes selective aldol addition reactions of cyclohexanone zinc-enolates with formaldehyde, demonstrating unique liquid crystalline behavior (C. Tschierske & H. Zaschke, 1988).

Studies on Metabolites

It also plays a role in studying the metabolites of related compounds in various species, including humans. Understanding these metabolites helps in assessing the pharmacokinetics and biotransformation pathways of related drugs (A. Renwick & R. T. Williams, 1972).

Biocatalytic Processes

This compound is involved in biocatalytic processes, such as the synthesis of specific fragrances and pharmaceuticals. Enzymes like alcohol dehydrogenases are used for stereoselective reduction of ketones to produce specific isomers of this compound (C. Pinedo-Rivilla et al., 2009).

Catalyst in Hydrogenation Processes

Its derivatives are used as catalysts in the hydrogenation of phenol to cyclohexanone, an important industrial process. The catalysts exhibit high activity and selectivity under mild conditions, making them valuable in chemical manufacturing (Yong Wang et al., 2011).

Safety and Hazards

The safety data sheet for “trans-4-(Hydroxymethyl)cyclohexanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

4-(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRZISGVNOKTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297079, DTXSID701301327 | |

| Record name | trans-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-27-6, 3685-24-3 | |

| Record name | trans-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)

![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)

![2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2940372.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2940373.png)